2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-((5-((4-fluoro-6-((1-sulfo-2-naphthalenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4-hydroxy-, tetrasodium salt
2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-((5-((4-fluoro-6-((1-sulfo-2-naphthalenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4-hydroxy-, tetrasodium salt
Brand Name:
Vulcanchem
CAS No.:
171172-56-8
VCID:
VC0067637
InChI:
InChI=1S/C36H25FN8O14S4.4Na/c37-34-41-35(43-36(42-34)40-24-12-10-18-6-4-5-9-23(18)32(24)63(57,58)59)38-21-11-13-27(61(51,52)53)25(16-21)44-45-30-28(62(54,55)56)15-20-14-22(60(48,49)50)17-26(29(20)31(30)46)39-33(47)19-7-2-1-3-8-19;;;;/h1-17,46H,(H,39,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H2,38,40,41,42,43);;;;/q;4*+1/p-4
SMILES:
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=NNC4=C(C=CC(=C4)NC5=NC(=NC(=N5)F)NC6=C(C7=CC=CC=C7C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])C3=O)S(=O)(=O)[O-].[Na+]
Molecular Formula:
C36H21FN8Na4O14S4
Molecular Weight:
1028.8 g/mol
2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-((5-((4-fluoro-6-((1-sulfo-2-naphthalenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4-hydroxy-, tetrasodium salt
CAS No.: 171172-56-8
Cat. No.: VC0067637
Molecular Formula: C36H21FN8Na4O14S4
Molecular Weight: 1028.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171172-56-8 |
|---|---|
| Molecular Formula | C36H21FN8Na4O14S4 |
| Molecular Weight | 1028.8 g/mol |
| IUPAC Name | tetrasodium;5-benzamido-3-[[5-[[4-fluoro-6-[(1-sulfonatonaphthalen-2-yl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
| Standard InChI | InChI=1S/C36H25FN8O14S4.4Na/c37-34-41-35(43-36(42-34)40-24-12-10-18-6-4-5-9-23(18)32(24)63(57,58)59)38-21-11-13-27(61(51,52)53)25(16-21)44-45-30-28(62(54,55)56)15-20-14-22(60(48,49)50)17-26(29(20)31(30)46)39-33(47)19-7-2-1-3-8-19;;;;/h1-17,46H,(H,39,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H2,38,40,41,42,43);;;;/q;4*+1/p-4 |
| Standard InChI Key | KBLFBDNTBOJVHV-UHFFFAOYSA-J |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=NNC4=C(C=CC(=C4)NC5=NC(=NC(=N5)F)NC6=C(C7=CC=CC=C7C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])C3=O)S(=O)(=O)[O-].[Na+] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)F)NC6=C(C7=CC=CC=C7C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator